AdTx1, also known as rho-Da1a, is a polypeptide toxin derived from the venom of the Eastern Green Mamba (Dendroaspis angusticeps). This 65-amino-acid peptide is characterized by its stabilization through four disulfide bonds. AdTx1 is classified as an orthosteric antagonist of the alpha-1A adrenergic receptor, exhibiting a remarkable affinity of 0.35 nM, making it over 1000 times more potent for this receptor subtype compared to others. Its specificity and potency have made it a subject of interest for potential therapeutic applications, particularly in treating conditions like benign prostatic hyperplasia (BPH) .
AdTx1 is synthesized using solid-phase peptide synthesis techniques, specifically through the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The synthesis involves several key steps:
The final product's molecular mass was determined to be approximately 7283 Da before reduction and 7286 Da after reduction, confirming the presence of four disulfide bonds essential for its biological activity .
AdTx1 features a three-finger fold typical of many snake venom toxins, which contributes to its binding characteristics and biological activity. The crystal structure has been resolved through X-ray diffraction, revealing that it crystallizes in a trigonal space group with unit-cell parameters Å and Å, diffracting to a resolution of 1.95 Å .
AdTx1 primarily functions as an antagonist for the alpha-1A adrenergic receptor. It exhibits insurmountable antagonism, meaning that its inhibitory effect cannot be overcome by increasing concentrations of agonists like phenylephrine. This property was confirmed through various binding experiments where AdTx1 demonstrated high specificity and affinity for the receptor without affecting other adrenergic or related receptors .
AdTx1 binds to the orthosteric site of the alpha-1A adrenergic receptor, inhibiting its activation by endogenous catecholamines. The binding kinetics reveal a slow association constant () and a stable complex with a half-life of dissociation ( hours), indicating its potent and prolonged action on this receptor subtype .
AdTx1's high specificity for the alpha-1A adrenergic receptor positions it as a valuable tool in pharmacological research, particularly for studying lower urinary tract symptoms associated with benign prostatic hyperplasia. Its unique properties could lead to the development of new therapeutic agents targeting this receptor subtype without affecting other adrenergic pathways, potentially reducing side effects associated with broader-spectrum antagonists . Additionally, its ability to act as a potent relaxant of smooth muscle makes it relevant in studies involving vascular tone regulation and other smooth muscle-related conditions .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: